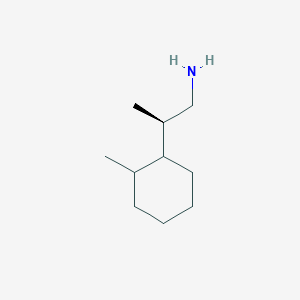
(2R)-2-(2-Methylcyclohexyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-Methylcyclohexyl)propan-1-amine, also known as desoxypipradrol or 2-DPMP, is a psychoactive substance that belongs to the class of piperidine derivatives. It is a potent psychostimulant that has been used in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (2R)-2-(2-Methylcyclohexyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. It is also thought to inhibit the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2-Methylcyclohexyl)propan-1-amine include increased alertness, wakefulness, and focus. It also leads to an increase in heart rate, blood pressure, and body temperature. In high doses, it can cause anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-2-(2-Methylcyclohexyl)propan-1-amine in lab experiments include its potency and selectivity for dopamine and norepinephrine reuptake inhibition. It is also less addictive and has a lower potential for abuse compared to traditional stimulants such as amphetamines. However, its use is limited by its potential for adverse effects, especially at high doses.
Future Directions
The future directions for research on (2R)-2-(2-Methylcyclohexyl)propan-1-amine include its potential use as a cognitive enhancer and its therapeutic applications in the treatment of ADHD, narcolepsy, and depression. It is also important to investigate its long-term effects and potential for abuse in order to ensure its safe use in clinical settings.
Conclusion:
(2R)-2-(2-Methylcyclohexyl)propan-1-amine is a potent psychostimulant that has been used in scientific research for its potential therapeutic applications. Its mechanism of action involves the increase of dopamine and norepinephrine levels in the brain, leading to increased wakefulness and focus. While it has advantages such as its potency and selectivity, its use is limited by its potential for adverse effects, especially at high doses. Further research is needed to explore its potential use as a cognitive enhancer and its therapeutic applications in the treatment of various disorders.
Synthesis Methods
The synthesis of (2R)-2-(2-Methylcyclohexyl)propan-1-amine involves a multi-step process that includes the reaction of 1,2-cyclohexanedione with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the resolution of the racemic mixture using a chiral acid.
Scientific Research Applications
(2R)-2-(2-Methylcyclohexyl)propan-1-amine has been used in scientific research for its potential therapeutic applications. It has been studied for its effects on attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It has also been investigated for its potential use as a cognitive enhancer and as a substitute for traditional stimulants such as amphetamines.
properties
IUPAC Name |
(2R)-2-(2-methylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8-5-3-4-6-10(8)9(2)7-11/h8-10H,3-7,11H2,1-2H3/t8?,9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUGRSHMXRPIE-KYHHOPLUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Methylcyclohexyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

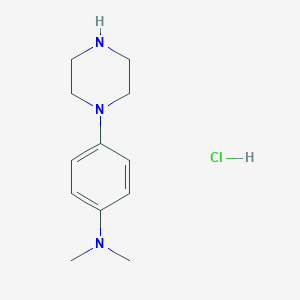
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2896128.png)
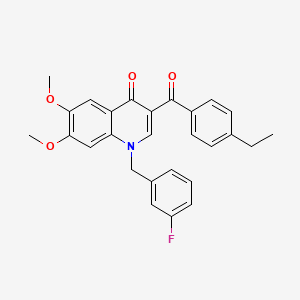
![4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896131.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2896135.png)

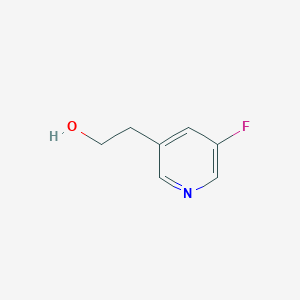
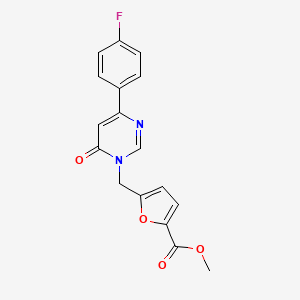
![N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896144.png)

![5-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2896146.png)
![4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2896148.png)
![3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2896149.png)